Ethyl 2-amino-2-(2-chlorophenyl)propanoate
CAS No.:
Cat. No.: VC20447934
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO2 |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | ethyl 2-amino-2-(2-chlorophenyl)propanoate |
| Standard InChI | InChI=1S/C11H14ClNO2/c1-3-15-10(14)11(2,13)8-6-4-5-7-9(8)12/h4-7H,3,13H2,1-2H3 |
| Standard InChI Key | SJAILYOFADVCAK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)(C1=CC=CC=C1Cl)N |
Introduction
Ethyl 2-amino-2-(2-chlorophenyl)propanoate is an organic compound that features an ethyl ester group, an amino group, and a chlorinated phenyl ring. Despite the lack of specific information on this compound in the provided search results, similar compounds like ethyl 2-amino-2-(3-fluorophenyl)propanoate and ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride offer insights into the properties and potential applications of such compounds.
Synthesis Methods
Synthesis of compounds similar to Ethyl 2-amino-2-(2-chlorophenyl)propanoate often involves reactions that form the ester and amino groups. Common methods include condensation reactions and the use of reagents like lithium aluminum hydride or sodium borohydride for reduction steps. Industrial production might employ batch processes or continuous flow methods to optimize yield and purity.
Biological Activities and Applications
Compounds with similar structures, such as ethyl 2-amino-2-(3-fluorophenyl)propanoate, have been studied for their potential as enzyme inhibitors and receptor binders, which could lead to various physiological effects. The presence of a halogen like chlorine can enhance lipophilicity, potentially improving membrane penetration and interaction with cellular targets.
Comparison with Similar Compounds
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| Ethyl 2-amino-2-(3-fluorophenyl)propanoate | Fluorine at meta position | Similar enzyme interaction potential |
| Ethyl 2-amino-2-(4-fluorophenyl)propanoate | Fluorine at para position | Similar enzyme interaction potential |
| Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride | Different positioning of functional groups and chlorine instead of fluorine | Different reactivity profile |
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